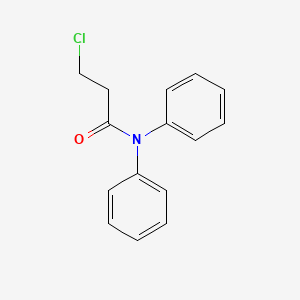

3-chloro-N,N-diphenylpropanamide

Description

BenchChem offers high-quality 3-chloro-N,N-diphenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N,N-diphenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSJRNOPOVKTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391533 | |

| Record name | 3-chloro-N,N-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26064-89-1 | |

| Record name | 3-chloro-N,N-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: N,N-Diphenyl-3-chloropropionamide

This technical guide provides an in-depth structural and synthetic analysis of N,N-diphenyl-3-chloropropionamide , a specialized alkylating agent and intermediate used in organic synthesis and medicinal chemistry.

Structural Characterization, Synthetic Protocol, and Reactivity Profile[1]

Executive Summary & Chemical Identity

N,N-diphenyl-3-chloropropionamide is a lipophilic amide intermediate characterized by a reactive alkyl chloride tail and a sterically bulky diphenylamide headgroup. Unlike its N,N-dimethyl homolog (a key precursor in Loperamide synthesis), the diphenyl variant is utilized when high lipophilicity or specific steric occlusion is required in the final pharmacophore.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-chloro-N,N-diphenylpropanamide |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| Core Moiety | |

| Substituents | Two phenyl rings at Nitrogen (Steric bulk) |

| Reactivity Class | Alkylating Agent (Electrophile via C-Cl) |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

Molecular Architecture & Reactivity

The molecule features two distinct functional domains that dictate its utility in drug development:

-

The Electrophilic Tail (

-Carbon): The C3 position, bearing the chlorine atom, is susceptible to nucleophilic attack ( -

The Lipophilic Anchor (Diphenylamide): The two phenyl rings create a "propeller" conformation due to steric repulsion. This protects the amide nitrogen from hydrolysis or further alkylation, directing all reactivity to the chloro-terminus.

Structural Diagram (DOT Visualization)

The following diagram illustrates the synthesis and the competitive reactivity pathways (Substitution vs. Elimination).

[2]

Synthetic Protocol (Authoritative Methodology)

Note: This protocol is designed for research scale (10–50g). Causality is explained for every critical step to ensure reproducibility.

Reagents

-

Diphenylamine (1.0 eq): The nucleophile.

-

3-Chloropropionyl chloride (1.1 eq): The electrophile. Excess ensures complete conversion of the amine.

-

Base (Triethylamine or Pyridine, 1.2 eq): Critical: Acts as an HCl scavenger. Without this, the HCl generated acts as a catalyst for amide hydrolysis or polymerization.

-

Solvent (Dichloromethane or Toluene): Anhydrous conditions are required to prevent hydrolysis of the acid chloride.

Step-by-Step Procedure

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve Diphenylamine (10.0 g, 59 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

-

Scavenger Addition: Add Triethylamine (7.2 g, 71 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath.

-

Why? Controlling temperature is vital. Higher temperatures during addition promote the elimination of HCl from the acid chloride, leading to acryloyl chloride impurities.

-

-

Acylation: Dropwise add 3-Chloropropionyl chloride (8.2 g, 65 mmol) over 30 minutes. Maintain internal temperature below 10°C.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Workup:

-

Quench with water (50 mL).

-

Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).

-

Wash with saturated NaHCO₃ (to remove unreacted acid).

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if high purity (>99%) is required for biological assays.

Structural Validation (Self-Validating Metrics)

To confirm the synthesis of N,N-diphenyl-3-chloropropionamide and distinguish it from the acrylamide byproduct, use the following spectroscopic markers.

Proton NMR ( H-NMR, 400 MHz, CDCl )

-

Aromatic Region (7.2–7.5 ppm): Multiplet integrating to 10H (two phenyl rings).

-

-Methylene (

-

Diagnostic: If this signal shifts to ~5.8–6.4 ppm (alkene region), elimination has occurred (Failure Mode).

-

-

-Methylene (

Infrared Spectroscopy (FT-IR)[2]

-

Amide Carbonyl (C=O): Strong band at 1650–1660 cm⁻¹ .

-

C-Cl Stretch: Moderate band at 600–800 cm⁻¹ .

-

Absence of N-H: No peak at 3300–3500 cm⁻¹ (confirms tertiary amide formation).

Applications in Drug Development

While often confused with the Loperamide intermediate (which utilizes dimethylamine), the N,N-diphenyl variant serves distinct roles in medicinal chemistry:

-

Lipophilic Linker Synthesis: It acts as a "lipophilic anchor." By reacting the chloro-tail with secondary amines (e.g., piperazines, piperidines), researchers create "diphenyl-propionamide" derivatives. These motifs are common in antihistamines and anticholinergics where blood-brain barrier (BBB) penetration is desired (facilitated by the high logP of the diphenyl group).

-

Precursor to Propylamines: Reduction of the amide carbonyl (using Borane-THF or LiAlH₄) yields 3-chloro-N,N-diphenylpropylamine [1]. This is a "nitrogen mustard" analog used to synthesize complex amine scaffolds found in antidepressants.

Mechanism of Action (Alkylation)

The following DOT diagram details the mechanism when this molecule is used to synthesize a pharmacophore (e.g., reacting with a piperidine derivative).

References

-

Synthesis of 3-(N,N-diphenylamino)-1-chloropropane. PrepChem. Describes the reduction of the amide precursor to the amine. Available at: [Link]

-

Janssen, P. A. J. (1973). Diphenyl-propyl-amine derivatives.[2][3] U.S. Patent 3,714,159. (Foundational patent describing the class of diphenyl-butyramides and propionamides in drug synthesis). Available at:

-

PubChem Compound Summary. 3-Chloropropionamide (Parent structure data). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 3-CHLORO-N-PHENYLPROPANAMIDE | 3460-04-6 [chemicalbook.com]

- 2. (PDF) Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine [academia.edu]

- 3. N,N-diphenylpropanamide | C15H15NO | CID 316290 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-chloro-N,N-diphenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-chloro-N,N-diphenylpropanamide, a chemical compound of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from structurally related compounds, and plausible scientific reasoning to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Molecular Attributes

3-chloro-N,N-diphenylpropanamide is a disubstituted amide featuring a propanamide backbone with a chlorine atom at the 3-position and two phenyl groups attached to the amide nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO | BLD Pharm[1] |

| Molecular Weight | 259.73 g/mol | BLD Pharm[1] |

| CAS Number | 26064-89-1 | BLD Pharm[1] |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCl | - |

| InChI Key | Not readily available | - |

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for 3-chloro-N,N-diphenylpropanamide is not readily found in the literature. However, a plausible and standard synthetic route would involve the acylation of diphenylamine with 3-chloropropionyl chloride. This is a classic example of nucleophilic acyl substitution.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-chloro-N,N-diphenylpropanamide.

Experimental Protocol (General Procedure)

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This base will act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of 3-chloropropionyl chloride to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with a dilute acid, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture, as acyl chlorides are highly reactive towards water.

-

Aprotic Solvent: Ensures that the solvent does not participate in the reaction.

-

Base: The reaction produces HCl, which can protonate the starting diphenylamine, rendering it non-nucleophilic. The base neutralizes the HCl, allowing the reaction to proceed to completion.

-

Low-Temperature Addition: Controls the exothermicity of the reaction, preventing the formation of side products.

Predicted Spectroscopic Signature

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm, corresponding to the protons on the two phenyl rings. The exact splitting pattern would depend on the rotational dynamics around the N-C(aryl) bonds.

-

Methylene Protons (α to carbonyl): A triplet expected around δ 2.8-3.2 ppm.

-

Methylene Protons (α to chlorine): A triplet expected around δ 3.7-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the range of δ 168-172 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm.

-

Methylene Carbon (α to carbonyl): A signal around δ 35-40 ppm.

-

Methylene Carbon (α to chlorine): A signal around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Amide): A strong absorption band in the region of 1650-1680 cm⁻¹.

-

C-N Stretch: An absorption band around 1350-1400 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (259.73). The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the chlorine atom, cleavage of the propanoyl chain, and fragmentation of the diphenylamine moiety.

Reactivity and Potential Applications in Drug Development

3-chloro-N,N-diphenylpropanamide possesses two key reactive sites: the electrophilic carbon attached to the chlorine atom and the amide functional group. The presence of the chlorine atom makes this compound a useful alkylating agent in the synthesis of more complex molecules.

Potential as a Chemical Intermediate

This compound is well-suited as an intermediate in the synthesis of various target molecules in drug discovery programs. The chloro- group can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups.

Sources

A Technical Guide to the Synthesis, Properties, and Biological Potential of 3-chloro-N-phenylpropanamide and its N,N-diphenyl Analog

Introduction

In the landscape of medicinal chemistry and drug development, the N-acylated aniline scaffold represents a cornerstone for the design of novel therapeutic agents. This guide provides an in-depth technical exploration of two closely related molecules: 3-chloro-N-phenylpropanamide and its N,N-diphenyl analog. While separated by a seemingly minor structural alteration—the presence of a second phenyl group on the amide nitrogen—these compounds exhibit distinct physicochemical properties and, consequently, divergent biological potential.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two molecules. We will delve into their synthesis, comparative chemical and physical properties, and explore their potential as bioactive compounds, all while grounding our discussion in established scientific principles and methodologies.

Chemical Identity and Structural Comparison

The fundamental difference between the two subject compounds lies in the substitution at the amide nitrogen. 3-chloro-N-phenylpropanamide is a secondary amide, possessing a hydrogen atom on the nitrogen, which can participate in hydrogen bonding. In contrast, the N,N-diphenyl analog is a tertiary amide, with the nitrogen atom bonded to two phenyl groups, precluding its role as a hydrogen bond donor. This seemingly subtle change has profound implications for the molecules' steric hindrance, electronic properties, and intermolecular interactions.

| Feature | 3-chloro-N-phenylpropanamide | N,N-diphenyl-3-chloropropanamide |

| IUPAC Name | 3-chloro-N-phenylpropanamide | 3-chloro-N,N-diphenylpropanamide |

| Molecular Formula | C₉H₁₀ClNO | C₁₅H₁₄ClNO |

| Molecular Weight | 183.63 g/mol [1] | 259.73 g/mol |

| Structure |  | Structure not directly available in databases, inferred from synthesis |

Synthesis and Characterization

The synthesis of both compounds can be achieved through the acylation of the corresponding aniline precursor with 3-chloropropionyl chloride. The choice of reaction conditions is crucial for achieving high yields and purity.

Synthesis of 3-chloro-N-phenylpropanamide

The synthesis of 3-chloro-N-phenylpropanamide is a straightforward nucleophilic acyl substitution. Aniline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a suitable base such as pyridine or triethylamine (1.1 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of N,N-diphenyl-3-chloropropanamide

The synthesis of the N,N-diphenyl analog follows a similar principle, using diphenylamine as the nucleophile. Due to the reduced nucleophilicity of diphenylamine compared to aniline, slightly more forcing conditions may be required.

Experimental Protocol:

-

Reaction Setup: Dissolve diphenylamine (1.0 eq) in a suitable anhydrous solvent such as toluene. Add a base like pyridine (1.2 eq).

-

Acylation: Add 3-chloropropionyl chloride (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into crushed ice. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Wash the organic layer with 1M HCl and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. For 3-chloro-N-phenylpropanamide, the presence of a broad singlet for the N-H proton is a key diagnostic peak. In the N,N-diphenyl analog, the absence of this peak and the presence of signals corresponding to two phenyl groups will be evident.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compounds. The isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) should be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-chloro-N-phenylpropanamide will show a characteristic N-H stretching band, which will be absent in the spectrum of the N,N-diphenyl analog. Both will exhibit a strong C=O stretching band typical of amides.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compounds.

Comparative Physicochemical Properties

The addition of a second phenyl group significantly alters the physicochemical properties of the molecule.

| Property | 3-chloro-N-phenylpropanamide | N,N-diphenyl-3-chloropropanamide (Predicted) | Rationale for Difference |

| Melting Point | Lower | Higher | Increased molecular weight and van der Waals forces. |

| Solubility in Polar Solvents | Moderately soluble | Less soluble | Loss of hydrogen bonding capability and increased lipophilicity. |

| Solubility in Non-Polar Solvents | Less soluble | More soluble | Increased lipophilicity due to the additional phenyl group. |

| Lipophilicity (LogP) | Lower | Higher | The additional phenyl group significantly increases the hydrophobicity. |

| Reactivity | The N-H proton can be deprotonated under basic conditions. | The absence of an N-H proton makes it less reactive towards bases. The C-Cl bond remains a reactive site for nucleophilic substitution. | The presence of the N-H proton in the secondary amide allows for different reactivity pathways compared to the tertiary amide. |

Biological Activity and Mechanistic Insights

While direct comparative biological data for these two specific compounds is limited, we can infer potential activities based on the extensive research on related N-acylated anilines and diphenylamine derivatives.

Potential as Cytotoxic Agents

N-acylated anilines have been investigated for their anticancer properties. The presence of a reactive electrophilic center, such as the α-chloro group in these molecules, is often associated with cytotoxicity.

Hypothesized Mechanism of Action:

The 3-chloro group introduces an electrophilic site that can potentially react with nucleophilic residues in biological macromolecules, such as cysteine or histidine residues in proteins, or with DNA bases. This covalent modification can disrupt protein function or interfere with DNA replication, leading to apoptosis.

Structure-Activity Relationship (SAR) Insights:

-

The Role of the Second Phenyl Group: The increased lipophilicity of the N,N-diphenyl analog may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxicity compared to the mono-phenyl derivative. However, the increased steric bulk around the amide nitrogen in the N,N-diphenyl analog could hinder its interaction with certain biological targets.

-

Electrophilicity: The chloroacetyl group is a known pharmacophore for anticancer activity, suggesting that the 3-chloropropanamide moiety is crucial for the biological effect.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (3-chloro-N-phenylpropanamide and its N,N-diphenyl analog) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential as Antimicrobial Agents

Chlorinated amides have also shown promise as antimicrobial agents. The mechanism of action is thought to be similar to their cytotoxic effects, involving the alkylation of essential biomolecules in bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The seemingly minor structural modification of adding a second phenyl group to the amide nitrogen of 3-chloro-N-phenylpropanamide is predicted to have a significant impact on its physicochemical and biological properties. The N,N-diphenyl analog is expected to be more lipophilic and possess a different reactivity profile due to the absence of the N-H proton. These differences are likely to translate into distinct potencies and selectivities in biological systems.

This guide provides a framework for the synthesis, characterization, and comparative evaluation of these two compounds. The detailed experimental protocols offer a starting point for researchers to further investigate the potential of these and other related N-acylated anilines as novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of rational drug design and the profound effects that subtle structural changes can have on biological activity.

References

-

PubChem. 3-chloro-N-phenylpropanamide. [Link]

-

PrepChem. Synthesis of 3-(N,N-diphenylamino)-1-chloropropane. [Link]

-

PubMed. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. [Link]

-

PubMed. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. The experimental and computed NMR chemical shifts of N-phenylpropanamide. [Link]

-

Oreate AI. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

Sources

Technical Guide: Synthesis and Cyclization of N,N-Diphenyl-3-chloropropionamide

Core Topic: Reaction of 3-Chloropropionyl Chloride with Diphenylamine Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

The reaction between 3-chloropropionyl chloride and diphenylamine is a foundational transformation in organic synthesis, primarily used to generate N,N-diphenyl-3-chloropropionamide . This intermediate is chemically significant as a "masked" electrophile; the terminal alkyl chloride allows for subsequent intramolecular Friedel-Crafts alkylation to form 1-phenyl-3,4-dihydroquinolin-2(1H)-one .

This scaffold is a critical pharmacophore in the development of atypical antipsychotics (e.g., Aripiprazole analogs), tubulin polymerization inhibitors, and antihypertensive agents. This guide details the acylation protocol, the mechanistic pathway, and the downstream cyclization workflow, emphasizing process safety and yield optimization.

Reaction Mechanism

The transformation occurs in two distinct phases if the goal is the bicyclic heterocycle.

Phase 1: Nucleophilic Acyl Substitution (Acylation)

Diphenylamine is a weak nucleophile due to the delocalization of the nitrogen lone pair into two phenyl rings. Consequently, highly reactive 3-chloropropionyl chloride is required.

-

Attack: The amine nitrogen attacks the carbonyl carbon of the acid chloride.

-

Elimination: Chloride ion is expelled, reforming the carbonyl and generating the protonated amide.

-

Deprotonation: A base (added or excess amine) removes the proton to yield N,N-diphenyl-3-chloropropionamide .

Phase 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

Upon treatment with a Lewis acid (e.g.,

-

Electrophilic Generation: The

bond is weakened/broken, creating a carbocationic character at the -

Cyclization: The electrophilic carbon attacks the ortho position of one of the N-phenyl rings.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the six-membered lactam ring fused to the benzene: 1-phenyl-3,4-dihydroquinolin-2(1H)-one .

Visualizing the Pathway

Figure 1: Mechanistic pathway from acylation to bicyclic ring formation.

Experimental Protocol

This protocol is designed for high purity and scalability, using Toluene or Dichloromethane (DCM) as solvents.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2] | Role |

| Diphenylamine | 1.0 | Nucleophile / Substrate |

| 3-Chloropropionyl Chloride | 1.1 - 1.2 | Electrophile (Acylating Agent) |

| Triethylamine (TEA) | 1.2 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 10-15 Vol | Solvent (Anhydrous) |

| Aluminum Chloride ( | 2.0 - 3.0 | Lewis Acid (For Cyclization Step) |

Step-by-Step Methodology

Step 1: Synthesis of N,N-Diphenyl-3-chloropropionamide

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with Diphenylamine (1.0 eq) and anhydrous DCM (or Toluene).

-

Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0–5°C under nitrogen atmosphere.

-

Note: Diphenylamine is a weak base, but TEA is preferred to trap the HCl immediately and prevent salt formation that might trap the unreacted amine.

-

-

Acylation: Add 3-Chloropropionyl Chloride (1.1 eq) dropwise via an addition funnel, maintaining internal temperature <10°C.

-

Exotherm Control: The reaction is exothermic. Rapid addition may lead to hydrolysis if moisture is present or impurities.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][3]

-

Workup:

-

Quench with water.[3]

-

Wash organic layer with 1N HCl (to remove excess TEA/amine), then saturated

, then brine. -

Dry over

, filter, and concentrate in vacuo. -

Result: Off-white solid or viscous oil. Yield typically 85–95%.

-

Step 2: Cyclization to 1-Phenyl-3,4-dihydroquinolin-2(1H)-one

-

Setup: Dissolve the crude amide from Step 1 in Chlorobenzene or 1,2-Dichloroethane (DCE).

-

Catalyst Addition: Add anhydrous

(2.5 eq) in portions at RT.-

Caution:

is hygroscopic and evolves HCl gas upon reaction. Use a scrubber.

-

-

Heating: Heat the mixture to 60–80°C for 2–4 hours.

-

Mechanism Check: The Lewis acid complexes with the chloride, generating a carbocation that attacks the phenyl ring.

-

-

Quench: Cool to 0°C and slowly pour the reaction mixture into ice-water/HCl mixture.

-

Extraction: Extract with DCM. Wash with water and brine.

-

Purification: Recrystallize from Ethanol or purify via column chromatography.

Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Process Optimization & Troubleshooting

Solvent Selection

-

DCM (Dichloromethane): Excellent solubility for reactants; easy to remove. Best for Step 1.

-

Toluene: Higher boiling point. Can be used for Step 1 if reflux is required (rare for acid chlorides) or to telescope into Step 2 (though AlCl3 reactions often prefer Chlorobenzene or DCE).

-

Acetone: Used in some literature for aniline acylation, but less ideal for acid chlorides due to potential aldol side reactions if base is present, or reaction with the solvent itself.

Impurity Profile

| Impurity | Cause | Remediation |

| Diphenylamine (Starting Material) | Incomplete reaction | Ensure slight excess of acid chloride (1.1–1.2 eq).[2] |

| Hydrolysis Product (3-Chloropropionic acid) | Moisture in solvent/air | Use anhydrous solvents; dry |

| Dimer/Oligomer | Intermolecular alkylation | Maintain dilution; control temperature during cyclization. |

| Quaternized Amine | TEA reacting with alkyl chloride | Keep Step 1 temp low; avoid prolonged heating with TEA. |

Safety & Handling

-

3-Chloropropionyl Chloride: Potent lachrymator and corrosive. Reacts violently with water to release HCl. Handle in a fume hood.

-

Aluminum Chloride: Reacts explosively with water. Causes severe burns.

-

Diphenylamine: Toxic to aquatic life; potential skin sensitizer.

References

-

BenchChem. 3-Chloropropionyl Chloride | High Purity Reagent.Link

-

PrepChem. Synthesis of 3-Chloro-N-phenylpropionamide.Link

-

GuideChem. Synthesis of 1-phenyl-3,4-dihydroquinolin-2(1H)-one via Friedel-Crafts.Link

-

MDPI. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives.Link

-

ChemicalBook. Continuous Flow Production of 3-Chloropropionyl Chloride.Link

Sources

Lipophilic beta-chloro amide building blocks

Strategic Utilization of Lipophilic -Chloro Amide Building Blocks in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry,

This technical guide focuses on the design, synthesis, and application of lipophilic variants of these building blocks. Lipophilicity (tuned via

Part 1: Molecular Architecture & The Lipophilic Advantage

Defining the Scaffold

The term "

| Scaffold Type | Structure Description | Primary Reactivity | Key Application |

| Type A: | Cl is on the alkyl chain attached to Nitrogen. | Intramolecular | Precursor to 2-Oxazolines (bioisosteres, ligands). |

| Type B: | Cl is on the carbon backbone | Elimination ( | Precursor to Acrylamides (covalent inhibitors) or |

The Role of Lipophilicity ( )

Incorporating lipophilic moieties (e.g., adamantyl, tert-butyl, fluorinated aryls) into these building blocks is not merely cosmetic. It addresses the Lipophilic Efficiency (LipE) of the final drug candidate.

-

Membrane Permeability: A

range of 1–3 is often ideal for oral bioavailability. -

The "Magic Methyl" Effect: Strategic methylation or addition of lipophilic bulk adjacent to the amide bond can restrict conformational freedom, improving binding affinity while simultaneously protecting the reactive chloride from premature hydrolysis [1].

Part 2: Synthetic Methodologies

The synthesis of

Reagent Selection: The Thionyl Chloride ( ) Standard

While reagents like Appel conditions (

Mechanism & Stereochemistry:

The reaction proceeds via an alkyl chlorosulfite intermediate (

-

Inversion (

): In the presence of a base (e.g., pyridine), the chloride ion attacks from the back, leading to inversion of the stereocenter bearing the hydroxyl group. -

Retention (

): In the absence of base (neat -

Critical Note: For Type A scaffolds (

-hydroxyethyl), the reaction is robust. For Type B scaffolds (

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of Lipophilic -(2-Chloroethyl)benzamide

Objective: Convert

Reagents

-

Substrate:

-(2-hydroxyethyl)-4-(tert-butyl)benzamide (1.0 eq). -

Reagent: Thionyl Chloride (

) (1.5 eq). -

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Base: Pyridine (Optional, 1.1 eq - use if acid-sensitive groups are present).

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube (or -

Dissolution: Dissolve the lipophilic hydroxy-amide (1.0 eq) in anhydrous DCM (

concentration). Ensure complete solubility; the lipophilic 4-tert-butyl group aids this in organic solvents. -

Addition: Cool the solution to

in an ice bath. Add -

Reaction: Allow the mixture to warm to room temperature.

-

Self-Validation Check (TLC): Spot the reaction mixture against the starting material. The product will be significantly less polar (higher

) due to the loss of the H-bond donor/acceptor (-OH) and introduction of the lipophilic -Cl.

-

-

Reflux (If needed): If conversion is incomplete after 2 hours, heat to mild reflux (

) for 1 hour. -

Workup: Quench by pouring into ice-cold saturated

. Extract with DCM ( -

Purification: Usually, the product is pure enough for the next step. If not, flash chromatography (Hexanes/EtOAc) is effective.

Part 4: Divergent Reactivity & Applications

The utility of the

Pathway A: Cyclization to 2-Oxazolines

Treatment of Type A

-

Why: 2-Oxazolines are celebrated bioisosteres for esters and amides, offering improved metabolic stability and lipophilicity.

-

Stereochemistry: This is a second inversion step. If the chloro-amide was made via inversion (

), this cyclization (also

Pathway B: Elimination to Acrylamides

Treatment of Type B

-

Why: This generates Acrylamides , the gold standard for Targeted Covalent Inhibitors (TCIs) that target cysteine residues in proteins (e.g., BTK inhibitors like Ibrutinib).

Pathway C: Nitrogen Mustard Reactivity

While less reactive than amine mustards,

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis starting from a lipophilic

Caption: Divergent synthesis from

Part 6: Physicochemical Properties & Stability Data

When designing these building blocks, the following parameters are critical for handling and storage.

| Property | Implication for Research | |

| Stability | Moderate. Susceptible to hydrolysis in aqueous base. | Store under inert atmosphere at |

| Solubility | High in DCM, DMSO, MeOH. Low in Water. | Ideal for organic synthesis; requires co-solvents for biological assays. |

| Reactivity | Latent Electrophile. | Stable to silica gel chromatography (unlike acid chlorides). |

| Toxicity | Potential alkylating agent. | Handle with gloves and in a fume hood. Treat as a potential mutagen. |

References

-

The influence of lipophilicity in drug discovery and design. Source: PubMed / Vertex AI Search URL:[Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Source: RSC Advances URL:[Link]

-

Chloride-mediated electrochemical synthesis of oxazolines. Source: Chem Catalysis (via NCBI) URL:[Link]

-

New Di-(

-chloroethyl)- -

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Source: Molecules (MDPI) URL:[Link][1]

Protocol for acylation of diphenylamine with 3-chloropropanoyl chloride

Application Note: Protocol for Acylation of Diphenylamine with 3-Chloropropanoyl Chloride

-Diphenyl-3-chloropropanamide via Nucleophilic Acyl SubstitutionExecutive Summary

This application note details the protocol for the synthesis of

Diphenylamine is a secondary amine with significantly reduced nucleophilicity (

Chemical Context & Mechanism

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (

-

Nucleophilic Attack: The lone pair of the diphenylamine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a leaving group.[1] -

Deprotonation: The base (Pyridine) scavenges the acidic proton from the nitrogen cation to form the neutral amide and pyridinium hydrochloride salt.

Critical Consideration: 3-chloropropanoyl chloride possesses acidic

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic pathway for the acylation of diphenylamine, highlighting the critical intermediate and potential elimination risk.

Materials & Safety

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| Diphenylamine | 169.23 | 1.0 | Substrate | Toxic if swallowed, aquatic toxicity.[2] |

| 3-Chloropropanoyl chloride | 126.97 | 1.2 | Reagent | Lachrymator , Corrosive, Reacts violently with water. |

| Pyridine | 79.10 | 1.5 | Base/Solvent | Flammable, noxious odor, reprotoxic. |

| Toluene | 92.14 | Solvent | Solvent | Flammable, neurotoxic. |

| DMAP (Optional) | 122.17 | 0.1 | Catalyst | Toxic (skin absorption). |

Safety Warning: 3-Chloropropanoyl chloride is a potent lachrymator and corrosive agent.[3] All operations must be performed in a functioning fume hood.[3] Quench all glassware and syringes with methanol before removing them from the hood.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale.

Step 1: Reactor Setup

-

Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Flame-dry or oven-dry the glassware and flush with nitrogen to ensure anhydrous conditions (moisture hydrolyzes the acid chloride).

Step 2: Dissolution

-

Charge Diphenylamine (1.69 g, 10 mmol) into the flask.

-

Add Toluene (30 mL) . Stir until fully dissolved.

-

Add Pyridine (1.21 mL, 15 mmol) .

-

Note: Pyridine is preferred over Triethylamine (TEA) here. TEA is a stronger base and increases the risk of elimination to the acrylamide derivative. Pyridine is sufficient to scavenge HCl without promoting immediate elimination.

-

Step 3: Controlled Addition

-

Cool the reaction mixture to 0°C using an ice bath.

-

Dilute 3-Chloropropanoyl chloride (1.52 g, ~1.15 mL, 12 mmol) in Toluene (5 mL) and load it into the addition funnel.

-

Add the acid chloride solution dropwise over 15–20 minutes.

-

Observation: A white precipitate (Pyridinium hydrochloride) may begin to form.

-

Step 4: Reaction & Thermal Activation

-

Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour.

-

Check TLC (Eluent: 20% EtOAc in Hexanes).

-

Likely Outcome: Due to DPA's low reactivity, significant starting material will remain.

-

-

Heat to Reflux (

): Heat the mixture to reflux for 3–5 hours .-

Why Reflux? The energy barrier for the attack of the delocalized nitrogen lone pair is high. Toluene reflux provides the necessary energy while the non-polar solvent precipitates the ionic byproduct (pyridinium salt), driving the equilibrium forward.

-

Step 5: Workup

-

Cool the reaction mixture to RT.

-

Filter off the solid pyridinium salts and wash the filter cake with a small amount of toluene.

-

Transfer the filtrate to a separatory funnel.

-

Wash 1: 1M HCl (

mL) – Critical: Removes unreacted Pyridine and any remaining Diphenylamine. -

Wash 2: Saturated

( -

Wash 3: Brine (

mL). -

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Step 6: Purification

-

The crude product is typically an off-white solid or viscous oil.

-

Recrystallization: Dissolve in minimal hot Ethanol and add water dropwise until turbid, or use Hexane/Ethyl Acetate . Cool to

to crystallize. -

Yield Expectation: 75–85%.

Process Workflow (Visualization)

Caption: Step-by-step workflow for the synthesis of N,N-diphenyl-3-chloropropanamide.

Optimization & Troubleshooting

The following table summarizes common issues and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | DPA is extremely non-nucleophilic. | Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive |

| Product is Acrylamide | Elimination of HCl occurred. | Lower Temperature: Do not reflux. Stir at RT for 24-48h with DMAP. Change Base: Use solid |

| Sticky/Oily Product | Impurities or solvent retention. | Trituration: Triturate the oil with cold pentane or hexane to induce crystallization. |

| Violent Exotherm | Fast addition of acid chloride. | Dilution: Dilute the acid chloride in toluene (1:1 v/v) before addition and add slower at |

References

-

BenchChem. An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents. (Accessed 2026). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11487: Diphenylamine. (Accessed 2026). Link

-

Pawar, S. et al. "Synthesis and antimicrobial activity of some new diphenylamine derivatives." Asian Journal of Pharmaceutical and Clinical Research, via PMC. (Accessed 2026). Link

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

ChemicalBook. 3-Chloropropionyl chloride Properties and Reactions. (Accessed 2026). Link

Sources

Application Note: Nucleophilic Substitution of Chloride in N,N-Diphenylpropanamides for Advanced Synthesis and Drug Discovery

Introduction: The Strategic Importance of N,N-Diphenylpropanamide Scaffolds

In the landscape of modern medicinal chemistry and organic synthesis, the N,N-diphenylpropanamide scaffold represents a privileged structural motif. Its presence in a multitude of biologically active molecules underscores its importance as a core component in the design and development of novel therapeutic agents.[1][2] The ability to functionalize this scaffold through strategic chemical transformations is paramount for generating molecular diversity and fine-tuning pharmacological properties. Among these transformations, the nucleophilic substitution of a chloride leaving group at the 3-position of the propanamide chain is a particularly powerful and versatile method for introducing a wide array of functional groups.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution of chloride in N,N-diphenylpropanamides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various classes of nucleophiles, and discuss the critical parameters that govern reaction success. Our focus is on providing not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, thereby empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Mechanistic Considerations: A Deep Dive into the Sₙ2 Pathway

The nucleophilic substitution of the primary chloride in 3-chloro-N,N-diphenylpropanamide predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride leaving group departs simultaneously.[5]

Figure 1: General Sₙ2 mechanism for nucleophilic substitution.

Several key factors influence the rate and efficiency of this Sₙ2 reaction:

-

The Substrate: 3-chloro-N,N-diphenylpropanamide is a primary alkyl chloride. This structure is ideal for Sₙ2 reactions as the electrophilic carbon is sterically unhindered, allowing for easy backside attack by the nucleophile.[6]

-

The Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate. Stronger nucleophiles, which are typically more electron-rich and less sterically hindered, will react more rapidly.[5]

-

The Leaving Group: The chloride ion is a good leaving group as it is the conjugate base of a strong acid (HCl) and is stable in solution.

-

The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Sₙ2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[7]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of chloride in 3-chloro-N,N-diphenylpropanamide with various classes of nucleophiles.

Protocol 1: Synthesis of 3-Amino-N,N-diphenylpropanamides (Nitrogen Nucleophiles)

This protocol describes the reaction with a primary or secondary amine as the nucleophile.

Materials:

-

3-chloro-N,N-diphenylpropanamide

-

Amine (e.g., morpholine, piperidine, benzylamine) (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-chloro-N,N-diphenylpropanamide (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Add the amine (2.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-N,N-diphenylpropanamide.

Protocol 2: Synthesis of 3-Alkoxy/Aryloxy-N,N-diphenylpropanamides (Oxygen Nucleophiles)

This protocol outlines the reaction with an alcohol or phenol as the nucleophile, typically requiring a strong base to generate the more nucleophilic alkoxide or phenoxide.

Materials:

-

3-chloro-N,N-diphenylpropanamide

-

Alcohol or Phenol (1.5 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.6 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 eq) and anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.6 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases.

-

Add a solution of 3-chloro-N,N-diphenylpropanamide (1.0 eq) in anhydrous THF or DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive nucleophiles.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 3-alkoxy/aryloxy-N,N-diphenylpropanamide.

Protocol 3: Synthesis of 3-(Alkyl/Arylthio)-N,N-diphenylpropanamides (Sulfur Nucleophiles)

This protocol details the reaction with a thiol as the nucleophile. Thiols are generally excellent nucleophiles and often do not require a strong base for activation, although a mild base is typically used to deprotonate the thiol in situ.[8]

Materials:

-

3-chloro-N,N-diphenylpropanamide

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-chloro-N,N-diphenylpropanamide (1.0 eq), the thiol (1.2 eq), and potassium carbonate or triethylamine (1.5 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50-60 °C) may be necessary to increase the reaction rate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3-(alkyl/arylthio)-N,N-diphenylpropanamide.

Data Presentation: A Comparative Overview

The choice of nucleophile, base, solvent, and temperature significantly impacts the reaction outcome. The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of 3-chloro-N,N-diphenylpropanamide with representative nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Nitrogen | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 85-95 |

| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 80-90 | |

| Azide (NaN₃) | - | DMF | 60 | >90 | |

| Oxygen | Phenol | NaH | THF/DMF | 0 to RT | 70-85 |

| Methanol | NaH | THF | 0 to RT | 65-80 | |

| Sulfur | Thiophenol | K₂CO₃ | DMF | RT to 50 | 90-98 |

| Benzyl mercaptan | TEA | DMF | RT | 88-95 |

Experimental Workflow Visualization

The general workflow for a typical nucleophilic substitution reaction followed by purification is illustrated below.

Figure 2: General experimental workflow for nucleophilic substitution.

Conclusion: Enabling Innovation in Synthesis and Drug Discovery

The nucleophilic substitution of chloride in N,N-diphenylpropanamides is a robust and highly adaptable synthetic transformation. A thorough understanding of the underlying Sₙ2 mechanism and the factors that influence it is crucial for achieving high yields and purity. The protocols provided in this application note offer a solid foundation for researchers to explore the chemical space around the N,N-diphenylpropanamide scaffold. By leveraging these methods, scientists in both academic and industrial settings can efficiently generate libraries of novel compounds for biological screening and accelerate the discovery of new therapeutic agents. The versatility of this reaction ensures its continued importance in the ever-evolving fields of organic synthesis and medicinal chemistry.

References

-

Chaudhary, S., Verma, H. C., Gupta, M. K., & Gupta, R. K. (2018). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021, October 31). 7.5: The Sₙ2 Reaction. [Link]

-

University of Illinois Springfield. (2022, August 28). Nucleophilic Substitution Reactions. [Link]

-

Wolfram Demonstrations Project. Nucleophilic Substitution (SN2) Reactions. [Link]

-

Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed Central (PMC). [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

-

University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

-

Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

-

Scribd. III Chemistry Hydroxy Compounds. [Link]

-

Global Substance Registration System. 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. [Link]

-

Chemical Synthesis Database. 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. [Link]

-

Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction. [Link]

-

BITS Pilani. Nucleophilic Substitution Reactions. [Link]

- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. (1981).

- Google Patents. (2014). CN103508929A - Synthetic method of 3-methylmercapto-diphenylamine.

-

ResearchGate. (2025, August 10). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. [Link]

-

Royal Society of Chemistry. (2004). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. [Link]

- Google Patents. (2022). US20220340520A1 - Rreparation method of 3-mercaptopropionic acid.

- Google Patents. (2014). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

ACS Publications. (2022, February 2). Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational. [Link]

-

ResearchGate. (2025, August 10). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. [Link]

-

Asian Journal of Chemistry. (1998). Synthesis of Acetyl-oxy Phthalimide Derivatives of Diphenyl Amine as Potential Antibacterial. [Link]

-

MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. SN2 Reaction Mechanism [chemistrysteps.com]

- 5. ocw.uci.edu [ocw.uci.edu]

- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Bot Verification [rasayanjournal.co.in]

Preventing elimination to N,N-diphenylacrylamide during synthesis

A Guide to Preventing Elimination and Maximizing Yield

Welcome to the technical support center for the synthesis of N,N-diphenylacrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable monomer. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high yields and purity by mitigating the primary side reaction: base-catalyzed elimination.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of N,N-diphenylacrylamide.

Q1: I am seeing a low yield of my desired N,N-diphenylacrylamide product. What are the likely causes?

A low yield can stem from several factors. A primary culprit is the unintended β-elimination of the acrylamide product, which is often promoted by the base used in the reaction. Other potential causes include incomplete reaction, side reactions at the acryloyl chloride, and mechanical losses during workup and purification. Careful control of reaction conditions, particularly the choice and amount of base, is crucial.

Q2: My reaction mixture shows a significant amount of a byproduct that I suspect is diphenylamine. What is happening?

The reappearance of your starting material, diphenylamine, is a strong indicator of a base-catalyzed β-elimination reaction. In this process, a base abstracts a proton from the carbon alpha to the carbonyl group of the newly formed N,N-diphenylacrylamide. This initiates the elimination of the diphenylamine moiety, regenerating the diphenylamine starting material and likely forming a ketene intermediate which can then polymerize or react with other species in the mixture.

Q3: What is the mechanism of the elimination reaction I am trying to prevent?

The elimination reaction is a base-catalyzed process, likely proceeding through an E1cb (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) mechanism. Given the presence of a strong electron-withdrawing carbonyl group which acidifies the α-protons, an E1cb mechanism is plausible. In this pathway, the base first removes a proton from the α-carbon to form a stabilized carbanion (the conjugate base). Subsequently, the diphenylamine group departs as a leaving group to form a double bond.

Q4: Are there alternative synthetic routes to N,N-diphenylacrylamide that avoid this elimination issue?

While the reaction of diphenylamine with acryloyl chloride is the most common and direct route, other methods exist. One such alternative involves the reaction of diphenylamine with acrylic acid using a coupling agent, such as a carbodiimide. This method avoids the generation of HCl and the need for a strong base, which can reduce the likelihood of elimination. However, this route may require longer reaction times and different purification strategies.

Troubleshooting Guide: Tackling Elimination and Other Side Reactions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of N,N-diphenylacrylamide.

| Issue | Potential Cause | Suggested Solution |

| Low to no product formation | 1. Inactive reagents: Diphenylamine may be oxidized, or acryloyl chloride may have hydrolyzed. 2. Insufficiently basic conditions: The base may not be strong enough to neutralize the HCl generated, leading to protonation of the diphenylamine and halting the reaction. | 1. Check reagent purity: Use freshly purified diphenylamine and freshly distilled acryloyl chloride. 2. Use an appropriate base: Ensure a suitable base is used in stoichiometric amounts to the acryloyl chloride. |

| Significant amount of unreacted diphenylamine in the final product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base-catalyzed β-elimination: The base used is too strong, leading to the decomposition of the product back to the starting materials.[1] | 1. Optimize reaction conditions: Increase reaction time or moderately increase the temperature, monitoring for byproduct formation. 2. Switch to a milder base: Replace strong bases like triethylamine with milder inorganic bases such as anhydrous sodium carbonate or potassium carbonate.[1] |

| Formation of a viscous, insoluble material (polymer) | 1. Polymerization of acryloyl chloride: This can be initiated by impurities or light. 2. Polymerization of the N,N-diphenylacrylamide product: This can occur at elevated temperatures or in the presence of radical initiators. | 1. Use an inhibitor: Add a small amount of a radical inhibitor like phenothiazine or hydroquinone to the reaction mixture. 2. Maintain low temperatures: Perform the reaction at low temperatures (e.g., 0 °C) and avoid overheating during workup. |

| Difficult purification | 1. Similar polarity of product and byproducts: The elimination byproduct (diphenylamine) may have similar solubility and chromatographic behavior to the desired product. | 1. Optimize recrystallization solvent system: A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexane) can effectively separate the product.[2] 2. Utilize column chromatography with a suitable eluent system: A gradient elution may be necessary to achieve good separation. |

Visualizing the Reaction and the Competing Elimination Pathway

The following diagrams illustrate the desired acylation reaction and the detrimental β-elimination pathway.

Caption: Desired acylation versus undesired elimination pathway.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

-

Diphenylamine

-

Acryloyl chloride

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diphenylamine and anhydrous sodium carbonate.

-

Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Acryloyl Chloride Addition: Dissolve acryloyl chloride in anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred suspension of diphenylamine and sodium carbonate over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford N,N-diphenylacrylamide as a white solid.[2]

Choosing the Right Base: A Comparative Overview

The choice of base is critical to the success of this synthesis. A non-nucleophilic base is required to neutralize the HCl generated during the reaction without reacting with the acryloyl chloride. However, a base that is too strong can promote the undesired β-elimination.[1]

| Base | pKa of Conjugate Acid | Advantages | Disadvantages | Recommendation |

| Triethylamine (NEt₃) | 10.75[3] | Soluble in organic solvents. | Can induce β-elimination of the product.[1] | Not Recommended |

| N,N-Diisopropylethylamine (DIPEA, Hünig's Base) | 10.75[3] | Sterically hindered, reducing its nucleophilicity. | Can still be basic enough to cause elimination. | Use with Caution |

| Pyridine | 5.25 | Acts as a nucleophilic catalyst in some acylations. | Can be difficult to remove during workup. | Not Ideal |

| Anhydrous Sodium Carbonate (Na₂CO₃) | 10.33 (for HCO₃⁻) | Inexpensive, easy to remove by filtration, and mild enough to prevent elimination.[1] | Heterogeneous reaction may be slower. | Highly Recommended |

| Potassium Carbonate (K₂CO₃) | 10.33 (for HCO₃⁻) | Similar to sodium carbonate. | Slightly more soluble in some organic solvents than Na₂CO₃. | Recommended |

References

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

-

In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the maillard reaction. PubMed. Available at: [Link]

- Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implement

-

Non-nucleophilic base. Wikipedia. Available at: [Link]

- (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer. Organic Syntheses Procedure.

- d3qo00181d1.pdf.

- Stereospecific polymerization of N,N-diphenylacrylamide. SciSpace.

- Supplementary Inform

- 24.7 Reactions of Amines.

- I want to acylate a secondary amine which is not so nucleophilic, due to an alpha CF3 group, with an acyl chloride. It's not working. Should I maybe try adding a strong base like LDA to deprotonate the amine? Any advice is welcome! Reddit.

- N-Acylation Reactions of Amines.

- The proton affinities of a sequence of β- substituted acrylamide in the ground state: A DFT based comput

- (PDF) Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.

- Optimization of reaction conditions for N‐substituted acrylamidea.

- View of Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.

- Synthesis of N,N-diethylacrylamide (DEA) | Download Scientific Diagram.

- CN103420864A - N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method.

- Synthesis and antimicrobial activity of some new diphenylamine deriv

- Synthesis and characterization of acrylamide based polyelectrolytes. reposiTUm.

- Purification Processes for Generating Cationic Lignin-Acrylamide Polymers. PMC - NIH.

- Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenyl

- US6369249B1 - Process for the preparation of N-substituted acrylamides.

- Pd Catalyst Supported Thermo-Responsive Modified Poly(N-isopropylacrylamide) Grafted Fe3O4@CQD@Si in Heck Coupling Reaction. Asian Journal of Green Chemistry.

- Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. Dalton Transactions (RSC Publishing).

- Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines | Request PDF.

Sources

Technical Support Center: Diphenylamine (DPA) Removal Guide

Status: Active Topic: Purification of Amide Products from Unreacted Diphenylamine Ticket ID: CHEM-PUR-088 Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The "Weak Base" Trap

Diphenylamine (DPA) is a persistent contaminant in amide coupling reactions (e.g., Buchwald-Hartwig amidation). Unlike aliphatic amines, DPA is a pseudo-neutral species under standard workup conditions.

-

The Problem: The

of the protonated diphenylammonium ion is approximately 0.78 . -

The Consequence: Standard acidic washes (1M HCl, 10% Citric Acid) fail to protonate DPA significantly. It remains in the organic layer, co-eluting with your amide product during chromatography due to similar lipophilicity (

).

This guide provides three field-proven protocols to remove DPA without tedious column chromatography.

Module 1: Chemical Scavenging (The "Smart" Protocol)

Best for: Valuable products (mg to gram scale) where yield preservation is critical.

The most effective non-chromatographic method involves derivatizing DPA into a highly polar species that can be washed away with basic aqueous solutions.[1] We utilize Succinic Anhydride to convert the lipophilic DPA into a base-soluble hemi-amide.[1]

Protocol A: The Succinic Anhydride Scavenge

-

Mechanism: Succinic anhydride reacts with the secondary amine (DPA) to form

-diphenylsuccinamic acid. This byproduct contains a free carboxylic acid, rendering it soluble in sodium bicarbonate solution.

Step-by-Step Workflow:

-

Assessment: Ensure your amide product does not contain free amines or nucleophilic alcohols (though DPA is generally more reactive than hindered alcohols).

-

Addition: To your reaction mixture (in DCM, THF, or Toluene), add 2.0 - 3.0 equivalents of Succinic Anhydride and 0.5 equivalents of DMAP (4-Dimethylaminopyridine) as a catalyst.

-

Reflux: Heat the mixture to reflux (or 60°C) for 2–4 hours. Monitor by TLC until the DPA spot disappears.[1]

-

Workup (The Separation):

-

Finish: Wash with brine, dry over Na₂SO₄, and concentrate.

Visualizing the Scavenging Logic

Figure 1: The chemoselective scavenging workflow converts lipophilic DPA into a water-soluble succinate derivative.[1]

Module 2: Chromatographic Resolution

Best for: Complex mixtures where scavenging is risky or side-reactions are observed.[1]

If you must run a column, standard Hexane/Ethyl Acetate gradients often fail because DPA "streaks" or co-elutes.

Optimization Table: Stationary & Mobile Phases

| Method | Stationary Phase | Mobile Phase Modifier | Why it Works |

| Standard | Silica Gel (SiO₂) | 1% Triethylamine (TEA) | TEA neutralizes silica acidity, sharpening the DPA peak (preventing tailing) and slightly altering its |

| Reverse Phase | C18 or Phenyl-Hexyl | Acetonitrile / Water | DPA is highly lipophilic.[1] On C18, it retains strongly, often allowing polar amides to elute first. |

| Argentation | AgNO₃-Impregnated SiO₂ | Hexane / Toluene | Advanced: Silver ions interact with the |

Troubleshooting Tip: If DPA and Product

Module 3: Crystallization (Solubility Differential)

Best for: Large scale (>5g) or highly crystalline amide products.

DPA is extremely soluble in common organic solvents (Ethanol, DCM, Toluene), which makes it difficult to crystallize out as a solid. Instead, we keep DPA in the mother liquor.

Protocol:

-

Dissolve the crude mixture in a minimum amount of hot Ethanol or Isopropanol .

-

Allow to cool slowly to room temperature, then to 0°C.

-

Filtration: The amide product (if sufficiently high melting) should crystallize. DPA will remain dissolved in the alcohol mother liquor.

-

Wash: Wash the filter cake with cold hexanes (DPA is very soluble in hexanes; amides are typically less so).

Module 4: FAQ & Troubleshooting

Q: I washed my reaction with 1N HCl, but the DPA is still there. Why?

A: This is a classic issue. The

-

Risk:[4] Concentrated HCl will likely hydrolyze your amide bond or cleave protecting groups before it removes the DPA.[1] Do not use acid washes for DPA removal. [1]

Q: My product is an oil. Can I still use the Succinic Anhydride method? A: Yes. This is actually the preferred method for oils.[1] Since you cannot recrystallize an oil, the chemical scavenging extraction (Module 1) allows you to "wash away" the impurity, leaving your clean oil in the organic layer.

Q: I see a blue/violet spot on my TLC plate. Is that DPA? A: Likely yes. DPA oxidizes easily in air (or on silica) to form varying "N-phenyl" radical species and quinoid structures which are deeply colored (blue/violet). This is a good diagnostic marker: if your product is colorless but the mixture is turning blue, DPA is present.

Decision Matrix: Choosing Your Method

Figure 2: Operational decision tree for selecting the purification strategy based on product physical state.

References

-

Basicity of Diphenylamine

-

Source: Master Organic Chemistry.[1] "pKa Table of Amines and Conjugate Acids."

- Data: (Conjug

-

Link:

-

-

Chemical Scavenging Methodologies

-

Solubility & Physical Properties

- Source: National Institutes of Health (PubChem). "Diphenylamine - Physical Properties."

-

Data: Solubility in Ethanol vs. Water; LogP = 3.5.[1]

-

Link:

-

Chromatographic Purification

-

Source: Biotage Technical Notes.[1] "Purifying Complex Amide Mixtures."

- Context: Strategies for separating amides from reaction byproducts using flash chrom

-

Link:

-

Sources

Technical Support Center: Purification of 3-Chloro-N,N-diphenylpropanamide

Executive Summary & Compound Profile

3-Chloro-N,N-diphenylpropanamide is a critical intermediate, typically synthesized via the N-acylation of diphenylamine with 3-chloropropanoyl chloride. Its purity is paramount because any residual alkylating agents (like the starting acid chloride) or oxidation byproducts of diphenylamine can compromise downstream nucleophilic substitutions.

This guide provides a validated approach to purifying this lipophilic amide. Unlike simple amides, the two phenyl rings impart significant hydrophobicity, making standard aqueous-alcohol recrystallizations challenging without precise solvent control.

Physicochemical Profile

| Property | Data | Notes |

| CAS Number | 26064-89-1 | Unique identifier for verification.[1] |

| Molecular Formula | C₁₅H₁₄ClNO | MW: 259.73 g/mol |